molecular formula C25H20N3O4P B11079903 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate

Cat. No.: B11079903
M. Wt: 457.4 g/mol
InChI Key: NHGGHPXCPAMTJK-LGUFXXKBSA-N
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Description

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate is an organic compound that features a hydrazone linkage and a diphenylphosphinate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with diphenylphosphinic chloride under suitable conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones with various functional groups.

Scientific Research Applications

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the nitrophenyl group can undergo redox reactions, contributing to its bioactivity. The compound’s ability to interact with cellular components and disrupt normal cellular functions underlies its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate is unique due to the presence of the diphenylphosphinate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C25H20N3O4P

Molecular Weight

457.4 g/mol

IUPAC Name

N-[(E)-(2-diphenylphosphoryloxyphenyl)methylideneamino]-4-nitroaniline

InChI

InChI=1S/C25H20N3O4P/c29-28(30)22-17-15-21(16-18-22)27-26-19-20-9-7-8-14-25(20)32-33(31,23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19,27H/b26-19+

InChI Key

NHGGHPXCPAMTJK-LGUFXXKBSA-N

Isomeric SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=CC=C3/C=N/NC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=CC=C3C=NNC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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